YM 511

Catalog No.
S547582
CAS No.
148869-05-0
M.F
C16H12BrN5
M. Wt
354.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YM 511

CAS Number

148869-05-0

Product Name

YM 511

IUPAC Name

4-[(4-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile

Molecular Formula

C16H12BrN5

Molecular Weight

354.20 g/mol

InChI

InChI=1S/C16H12BrN5/c17-15-5-1-14(2-6-15)10-22(21-11-19-20-12-21)16-7-3-13(9-18)4-8-16/h1-8,11-12H,10H2

InChI Key

GGPPBTSXFROGAE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br

Solubility

Soluble in DMSO

Synonyms

4-(N-(4-bromobenzyl)-N-(4-cyanophenyl)amino)-4H-1,2,4-triazole, YM 511, YM-511, YM511

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br

Description

The exact mass of the compound 4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile is 353.0276 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Aromatase Inhibitor:

4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile, also known as YM-511, is a molecule that has been explored in scientific research for its potential as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens. Inhibiting aromatase can be a strategy for treating hormone-dependent cancers like breast cancer. A study published in the Journal of Medicinal Chemistry investigated a series of compounds based on YM-511 for their binding affinity to human aromatase. The study showed that YM-511 displayed promising inhibitory activity, with an IC50 value (half maximal inhibitory concentration) in the nanomolar range ().

Further Investigation Needed:

While initial research suggests potential, further studies are needed to fully understand YM-511's efficacy and safety as an aromatase inhibitor. More research is required to determine its effectiveness in cell cultures, animal models, and eventually human clinical trials. Additionally, the safety profile and potential side effects of YM-511 need to be thoroughly investigated.

Limitations as an Imaging Agent:

The same study also explored YM-511's potential as an imaging agent for studying aromatase activity. While YM-511 showed good brain penetration, its high accumulation in non-target organs like the stomach and ovaries limited its usefulness for imaging purposes ().

YM 511, also known by its Chemical Abstracts Service number 148869-05-0, is a non-steroidal selective aromatase inhibitor. It is primarily recognized for its potent inhibition of the aromatase enzyme (CYP19), which is responsible for the conversion of androgens to estrogens. The compound exhibits high potency with inhibitory concentrations (IC50) of 0.4 nM in rat ovarian cells and 0.12 nM in human placental cells, indicating its effectiveness in reducing estrogen levels significantly . This reduction can lead to therapeutic benefits in conditions such as estrogen-dependent cancers.

Information regarding the specific hazards and toxicity of YM-511 is scarce due to its potential developmental stage. Similar aromatase inhibitors can exhibit side effects like hot flashes, bone loss, and joint pain (). It's crucial to handle and dispose of any unknown compound with caution following general laboratory safety practices.

Further Research Needed

While YM-511 shows promise as an aromatase inhibitor, more research is required to fully understand its:

  • Synthesis pathways
  • Detailed mechanism of action
  • Pharmacokinetic and pharmacodynamic properties
  • Safety profile

YM 511 functions through a mechanism that inhibits the aromatase enzyme, thereby blocking the conversion of testosterone and other androgens into estrogens. This action is crucial in managing estrogen levels, particularly in postmenopausal women or patients with hormone-sensitive tumors . The specific chemical interactions involve binding to the active site of aromatase, preventing substrate access and subsequent enzymatic activity.

The biological activity of YM 511 is characterized by its ability to lower plasma estrogen levels to those typically seen after ovariectomy, which is significant for therapeutic applications in breast cancer treatment. In vitro studies have demonstrated that YM 511 inhibits testosterone-induced breast cancer cell growth with an IC50 value of 0.13 nM, showcasing its potential as a treatment option for hormone-driven malignancies . Additionally, it has been noted that YM 511 selectively suppresses estrogen production without affecting serum levels of other steroids, making it a targeted therapeutic agent .

The synthesis of YM 511 involves several chemical steps that typically include the formation of key intermediates followed by cyclization and functionalization reactions. While specific synthetic routes are proprietary or not extensively detailed in public literature, general approaches to synthesizing similar compounds often utilize techniques such as:

  • Nucleophilic substitution: To introduce functional groups.
  • Cyclization reactions: To form the core structure.
  • Purification techniques: Such as chromatography to isolate the final product.

The optimization of these reactions can enhance yield and purity, which are critical for pharmaceutical applications .

YM 511 is primarily utilized in the treatment of estrogen-dependent cancers, such as breast cancer. Its ability to lower estrogen levels makes it a valuable tool in managing hormone-sensitive tumors. Additionally, it may be explored for use in conditions related to hormonal imbalances, potentially extending its application beyond oncology into broader endocrinological disorders .

Studies on interactions involving YM 511 have focused on its pharmacokinetics and pharmacodynamics within biological systems. These investigations reveal that YM 511 does not significantly alter serum levels of other steroids while effectively inhibiting estrogen production. This selectivity is crucial for minimizing side effects commonly associated with broader hormonal therapies . Further interaction studies may explore its effects when combined with other therapeutic agents or treatments.

Several compounds share structural or functional similarities with YM 511, particularly within the class of aromatase inhibitors. Here are some notable examples:

Compound NameCAS NumberPotency (IC50)Unique Features
Letrozole112809-51-5~0.7 nMNon-steroidal; widely used in breast cancer therapy
Anastrozole120511-73-1~0.5 nMAlso non-steroidal; used similarly for hormone-sensitive tumors
Exemestane107868-30-4~0.1 nMSteroidal; irreversibly binds to aromatase

Uniqueness of YM 511: While all these compounds inhibit aromatase activity, YM 511 distinguishes itself through its selective action on estrogen production without significantly impacting other steroid hormones, which may result in a different side effect profile compared to others like exemestane that irreversibly bind to the enzyme .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

353.02761 g/mol

Monoisotopic Mass

353.02761 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TK6QEB6SVR

Other CAS

148869-05-0

Wikipedia

YM511 (pharmaceutical)

Dates

Modify: 2023-08-15
1: Song J, Wu Z, Wangtrakuldee B, Choi SR, Zha Z, Ploessl K, Mach RH, Kung H. 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase. J Med Chem. 2016 Oct 27;59(20):9370-9380. Epub 2016 Oct 11. PubMed PMID: 27690428.
2: Takahashi K, Hosoya T, Onoe K, Doi H, Nagata H, Hiramatsu T, Li XL, Watanabe Y, Wada Y, Takashima T, Suzuki M, Onoe H, Watanabe Y. 11C-cetrozole: an improved C-11C-methylated PET probe for aromatase imaging in the brain. J Nucl Med. 2014 May;55(5):852-7. doi: 10.2967/jnumed.113.131474. Epub 2014 Mar 27. PubMed PMID: 24676756.
3: Woo LW, Bubert C, Sutcliffe OB, Smith A, Chander SK, Mahon MF, Purohit A, Reed MJ, Potter BV. Dual aromatase-steroid sulfatase inhibitors. J Med Chem. 2007 Jul 26;50(15):3540-60. Epub 2007 Jun 20. PubMed PMID: 17580845.
4: Wood PM, Woo LW, Humphreys A, Chander SK, Purohit A, Reed MJ, Potter BV. A letrozole-based dual aromatase-sulphatase inhibitor with in vivo activity. J Steroid Biochem Mol Biol. 2005 Feb;94(1-3):123-30. Epub 2005 Feb 5. PubMed PMID: 15862957.
5: Dowsett M, Haynes BP. Hormonal effects of aromatase inhibitors: focus on premenopausal effects and interaction with tamoxifen. J Steroid Biochem Mol Biol. 2003 Sep;86(3-5):255-63. Review. PubMed PMID: 14623519.
6: Tominaga T, Suzuki T. Early phase II study of the new aromatase inhibitor YM511 in postmenopausal patients with breast cancer. Difficulty in clinical dose recommendation based on preclinical and phase I findings. Anticancer Res. 2003 Jul-Aug;23(4):3533-42. PubMed PMID: 12926103.
7: Woo LW, Sutcliffe OB, Bubert C, Grasso A, Chander SK, Purohit A, Reed MJ, Potter BV. First dual aromatase-steroid sulfatase inhibitors. J Med Chem. 2003 Jul 17;46(15):3193-6. PubMed PMID: 12852749.
8: Kudoh M, Susaki Y, Ideyama Y, Nanya T, Mori M, Shikama H. Inhibitory effects of a novel aromatase inhibitor, YM511, on growth of endometrial explants and insulin-like growth factor-I gene expression in rats with experimental endometriosis. J Steroid Biochem Mol Biol. 1997 Sep-Oct;63(1-3):75-80. PubMed PMID: 9449208.
9: Okada M, Yoden T, Kawaminami E, Shimada Y, Kudoh M, Isomura Y. Studies on aromatase inhibitors. IV. Synthesis and biological evaluation of N,N-disubstituted-5-aminopyrimidine derivatives. Chem Pharm Bull (Tokyo). 1997 Aug;45(8):1293-9. PubMed PMID: 9301028.
10: Okada M, Yoden T, Kawaminami E, Shimada Y, Kudoh M, Isomura Y. Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs. Chem Pharm Bull (Tokyo). 1997 Mar;45(3):482-6. PubMed PMID: 9085555.
11: Okada M, Yoden T, Kawaminami E, Shimada Y, Kudoh M, Isomura Y, Shikama H, Fujikura T. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives. Chem Pharm Bull (Tokyo). 1996 Oct;44(10):1871-9. PubMed PMID: 8904814.
12: Kudoh M, Susaki Y, Ideyama Y, Nanya T, Mori M, Shikama H, Fujikura T. Inhibitory effect of a novel non-steroidal aromatase inhibitor, YM511 on the proliferation of MCF-7 human breast cancer cell. J Steroid Biochem Mol Biol. 1996 May;58(2):189-94. PubMed PMID: 8809200.
13: Kudoh M, Susaki Y, Ideyama Y, Nanya T, Okada M, Shikama H, Fujikura T. The potent and selective inhibition of estrogen production by non-steroidal aromatase inhibitor, YM511. J Steroid Biochem Mol Biol. 1995 Sep;54(5-6):265-71. PubMed PMID: 7577709.

Explore Compound Types